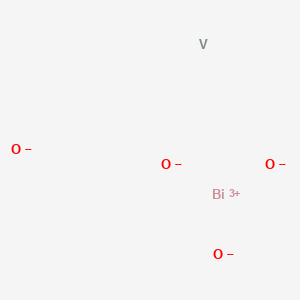

Bismuth vanadium tetraoxide

説明

特性

CAS番号 |

14059-33-7 |

|---|---|

分子式 |

BiO4V |

分子量 |

323.919 g/mol |

IUPAC名 |

bismuth;trioxido(oxo)vanadium |

InChI |

InChI=1S/Bi.4O.V/q+3;;3*-1; |

InChIキー |

YNOWMDYNXXVJMC-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] |

正規SMILES |

[O-][V](=O)([O-])[O-].[Bi+3] |

他のCAS番号 |

53801-77-7 |

ピクトグラム |

Health Hazard |

同義語 |

ismuth vanadate bismuth vanadium tetraoxide BiVO4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Bismuth vanadium tetraoxide can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and precipitation reactions. The sol-gel method involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for precise control over the textural and surface properties of the material .

The hydrothermal method is another common approach, which involves the use of high-temperature and high-pressure water to crystallize the compound. This method can produce bismuth vanadium oxide with different crystal structures, such as monoclinic and tetragonal phases .

Industrial Production Methods

In industrial settings, bismuth vanadium oxide is often produced through high-temperature calcination or pH-controlled precipitation reactions. These methods allow for the large-scale production of the compound with consistent quality and properties .

化学反応の分析

Types of Reactions

Bismuth vanadium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a photocatalyst, it is particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth vanadium oxide include hydrogen peroxide, titanium dioxide, and various organic compounds. The reactions typically occur under ambient conditions or with the application of visible light to activate the photocatalytic properties of the compound .

Major Products Formed

The major products formed from reactions involving bismuth vanadium oxide depend on the specific reaction conditions and reagents used. In photocatalytic reactions, the compound can degrade organic pollutants into carbon dioxide, water, and other less harmful byproducts .

科学的研究の応用

Environmental Remediation

Photocatalytic Properties

Bismuth vanadium tetraoxide is primarily recognized for its photocatalytic capabilities, especially in the degradation of organic pollutants in both water and air. Its narrow bandgap of approximately 2.4 eV allows it to be activated by visible light, making it effective for photocatalytic reactions under natural sunlight conditions. Studies have demonstrated that BiVO₄ can effectively degrade dyes and volatile organic compounds (VOCs), contributing to environmental cleanup efforts .

Mechanisms of Action

The photocatalytic mechanism involves the generation of reactive oxygen species (ROS) upon light irradiation, which subsequently oxidize organic pollutants into less harmful substances such as carbon dioxide and water. The efficiency of this process can be influenced by various factors, including the presence of co-catalysts and the specific environmental conditions under which the reactions occur.

Biomedical Applications

Nanoparticle Utilization

this compound nanoparticles have been investigated for their potential in drug delivery systems and as antimicrobial agents. Research indicates that these nanoparticles can enhance the efficacy of certain drugs while minimizing side effects due to their biocompatibility and low toxicity .

Cancer Therapy

In cancer research, BiVO₄ has shown promise as a photothermal agent, where it can convert light energy into heat to selectively destroy cancer cells. This application leverages its ability to absorb near-infrared light, making it suitable for targeted therapy .

Energy Storage

Battery and Supercapacitor Applications

this compound is being explored for use in energy storage devices such as batteries and supercapacitors. Its unique electrochemical properties allow it to function effectively as an electrode material, providing high charge storage capacity and stability over multiple cycles .

Agriculture

Enhancement of Plant Growth

Recent studies have shown that bismuth vanadium oxide can promote plant growth by enhancing root activity and overall seedling development. This effect has been attributed to improved nutrient uptake facilitated by the compound's interaction with soil microorganisms . For instance, experiments with Arabidopsis thaliana indicated that BiVO₄ application resulted in increased root biomass and improved plant health .

作用機序

The mechanism by which bismuth vanadium oxide exerts its effects is primarily through its photocatalytic activity. When exposed to visible light, the compound generates electron-hole pairs that can participate in redox reactions. These reactions produce reactive oxygen species, such as hydroxyl radicals and superoxide anions, which can degrade organic pollutants and kill bacteria .

類似化合物との比較

Photocatalytic Performance

BiVO₄ outperforms several semiconductors in visible-light applications:

Catalytic Activity in Oxidation Reactions

BiVO₄-based catalysts demonstrate enhanced oxygen mobility compared to other bismuth-containing oxides:

Toxicity and Environmental Impact

While BiVO₄ is less toxic than lead/chromium pigments, vanadium compounds pose risks:

Industrial and Economic Considerations

BiVO₄’s adoption in pigments is incentivized by regulatory policies:

生物活性

Bismuth vanadium tetraoxide (BV) has emerged as a significant compound in various biological applications, particularly in plant growth promotion and antibacterial activity. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

Overview of this compound

This compound, often referred to as bismuth vanadate (BV), is a nanomaterial that has garnered attention for its unique properties and potential applications in agriculture and medicine. Its synthesis typically involves the reaction of bismuth nitrate and vanadium oxides under specific conditions, resulting in a compound that exhibits photocatalytic and antibacterial properties.

1. Plant Growth Promotion

Recent studies have demonstrated that BV can significantly enhance plant growth. The effects were primarily observed in Arabidopsis thaliana, where BV was added to the growth medium at varying concentrations. The following results were documented:

- Root Development : BV promoted the growth of taproots and lateral roots, enhancing overall root length and extension zone length.

- Stomatal Development : Increased number and size of leaf stomata were noted, which is crucial for gas exchange.

- Root Activity : Enhanced root activity was observed alongside reduced accumulation of reactive oxygen species (ROS), indicating improved plant health and resilience.

| Parameter | Control Group | BV Treatment Group |

|---|---|---|

| Taproot Length (cm) | 5.0 | 7.2 |

| Lateral Roots (number) | 5 | 9 |

| Stomatal Size (µm) | 15 | 22 |

| ROS Accumulation (µM) | 20 | 10 |

These findings suggest that BV not only promotes growth but also enhances the physiological responses of plants to stressors .

2. Antibacterial Activity

The antibacterial properties of BV have been explored against various pathogens affecting crops. The compound demonstrated effective inhibition against:

- Fusarium Wilt : A common disease affecting cotton.

- Rice Sheath Blight : Caused by Rhizoctonia solani.

In laboratory settings, BV exhibited a significant reduction in pathogen growth, indicating its potential as a natural pesticide alternative.

Case Study 1: Impact on Arabidopsis thaliana

A study conducted by researchers at Nantong University focused on the effects of BV on Arabidopsis thaliana. Different concentrations of BV were applied to seedlings, and their growth metrics were meticulously recorded over several weeks. The study concluded that BV not only enhanced root and leaf development but also modulated gene expression related to stress responses .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of BV against common agricultural pathogens. The results indicated that BV could effectively inhibit the growth of pathogens such as Escherichia coli and Fusarium oxysporum, showcasing its potential application in agricultural biopesticides .

The mechanisms underlying the biological activity of BV are multifaceted:

- Photocatalytic Activity : BV has shown visible-light photocatalytic activity, which can lead to the generation of reactive species that may enhance plant growth or inhibit pathogens.

- Gene Regulation : The modulation of gene expression related to polyamines and hormones suggests that BV may influence plant hormonal pathways, promoting growth and resilience .

Q & A

Q. What are the common synthesis methods for bismuth vanadium tetraoxide (BiVO₄), and how do they influence its structural and photocatalytic properties?

BiVO₄ is typically synthesized via hydrothermal/solvothermal methods or chemical bath deposition (CBD). Hydrothermal synthesis allows precise control over crystallinity and morphology by adjusting temperature (150–200°C), pH (1–3), and precursor ratios (e.g., Bi(NO₃)₃ and NH₄VO₃) . CBD produces thin films with high orientation, critical for photoelectrochemical applications, by optimizing deposition time (2–6 hours) and annealing temperature (400–500°C) . These methods directly impact phase purity (monoclinic vs. tetragonal) and surface defects, which govern charge carrier dynamics .

Q. How is the crystal structure of BiVO₄ characterized, and what are its implications for photocatalytic activity?

BiVO₄ primarily exhibits monoclinic scheelite (space group I2/a) or tetragonal zirconia structures, verified via X-ray diffraction (XRD) and Raman spectroscopy . The monoclinic phase is preferred for photocatalysis due to its narrower bandgap (~2.4 eV) and enhanced visible-light absorption compared to the tetragonal phase (~2.9 eV) . Structural distortions in the monoclinic phase facilitate electron-hole separation, improving quantum efficiency .

Q. What experimental techniques are used to assess BiVO₄’s photocatalytic performance?

Key methods include:

- UV-Vis DRS : Bandgap estimation via Tauc plots .

- Electrochemical impedance spectroscopy (EIS) : Charge transfer resistance analysis .

- Photoluminescence (PL) spectroscopy : Recombination rate quantification .

- Scanning electron microscopy (SEM) : Morphology-correlated activity (e.g., porous vs. dense structures) .

Advanced Research Questions

Q. What strategies enhance the photocatalytic efficiency of BiVO₄ under visible light?

- Doping : Mo⁶+ or W⁶+ substitution at V⁵+ sites reduces the bandgap (to ~2.2 eV) and introduces intermediate energy states .

- Heterojunction formation : Coupling with WO₃ or TiO₂ creates type-II band alignment, improving charge separation (e.g., BiVO₄/WO₃ achieves 29% IPCE at 450 nm) .

- Cocatalyst loading : Pt or Co-Pi nanoparticles act as electron sinks, reducing recombination .

Q. How can researchers address contradictions in reported photocatalytic degradation rates of BiVO₄?

Discrepancies arise from variations in:

- Pollutant type : Dyes (e.g., methylene blue) degrade faster than antibiotics (e.g., tetracycline) due to differences in adsorption kinetics .

- Light source intensity : Standardize using AM 1.5G solar simulators (100 mW/cm²) .

- Surface area normalization : Report activity per m² to enable cross-study comparisons .

Q. What methodologies are used to evaluate the toxicity and biocompatibility of BiVO₄ in environmental applications?

- In vitro assays : ROS generation (DCFH-DA probes) and DNA damage (comet assay) in human leukocytes .

- In vivo studies : Inhalation exposure tests in rodents to assess pulmonary inflammation (e.g., histopathology of lung tissue) . BiVO₄ shows lower genotoxicity compared to vanadium pentoxide (V₂O₅), with no CMR (carcinogenic, mutagenic, reprotoxic) classification .

Q. How does phase stability under operational conditions (e.g., high temperature/pH) affect BiVO₄’s performance?

- In situ XRD : Monitors phase transitions (e.g., monoclinic → tetragonal) at >400°C, which degrade photocatalytic activity .

- Neutron diffraction : Resolves oxygen vacancy dynamics under reducing atmospheres, critical for photoelectrochemical stability .

Q. What advanced characterization tools resolve surface chemistry and reaction mechanisms in BiVO₄-based systems?

- X-ray photoelectron spectroscopy (XPS) : Identifies surface vanadium oxidation states (V⁴⁺/V⁵⁺) and hydroxyl group density .

- In situ FTIR : Tracks intermediate species during pollutant degradation (e.g., •OH radicals in dye cleavage) .

Q. How can BiVO₄ be integrated into photoelectrochemical (PEC) cells for water splitting?

- Electrode fabrication : Spin-coating BiVO₄ on FTO glass, followed by doping (e.g., 1% Mo) and Co-Pi cocatalyst deposition .

- Efficiency metrics : Incident photon-to-current efficiency (IPCE) and applied bias photon-to-current efficiency (ABPE) are optimized via tandem cell designs (e.g., BiVO₄/Si) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。